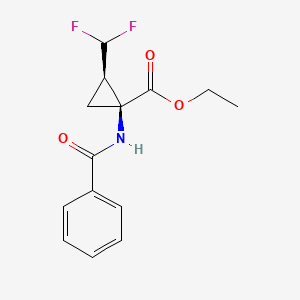

Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO3/c1-2-20-13(19)14(8-10(14)11(15)16)17-12(18)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,17,18)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGAKLRMSCQHQ-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]1C(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743212 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083005-84-8 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing findings from various studies and providing an overview of its pharmacological properties.

- Molecular Formula : C14H15F2NO3

- Molecular Weight : 283.275 g/mol

- CAS Number : 1083005-84-8

- Purity : 95%+

Biological Activity Overview

This compound has been studied for several biological activities, including its effects on specific receptors and enzymes. The following sections summarize key findings related to its biological effects.

1. Receptor Interaction

Research indicates that this compound may interact with various receptors, influencing cellular signaling pathways. For instance, it has been noted for its potential activity as a selective ligand for sigma receptors, which are implicated in various neurological processes.

2. Inhibitory Activity

The compound has shown promise in inhibiting certain enzymes that are critical in disease pathways:

- Aggrecanase Inhibition : Studies have reported that cyclopropane derivatives exhibit aggrecanase inhibitory activity, which is relevant in conditions like osteoarthritis .

- Matrix Metalloproteinase (MMP) Inhibition : MMPs play a crucial role in extracellular matrix remodeling. Compounds similar to this compound have demonstrated inhibitory effects on MMPs, indicating potential therapeutic applications in tissue remodeling and repair .

Case Studies and Research Findings

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to fit into enzyme active sites or receptor binding pockets, modifying their activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, cyclopropane derivatives have been shown to inhibit tumor growth in various cancer cell lines. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related cyclopropane derivative exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a promising therapeutic avenue for further research .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural features may interfere with bacterial cell wall synthesis or protein function.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | Cyclopropane | 8 | E. coli |

| Compound B | Cyclopropane | 4 | S. aureus |

| Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate | Cyclopropane | TBD | TBD |

Agrochemical Applications

3. Chiral Agrochemicals

The compound's chirality makes it a candidate for use in agrochemicals, where enantiomeric purity can significantly influence efficacy and toxicity profiles. Chiral compounds are often more effective at lower doses compared to their racemic mixtures.

Case Study:

Research has highlighted the effectiveness of chiral pesticides derived from cyclopropane structures in controlling pest populations while minimizing environmental impact . The application of such compounds can lead to reduced chemical usage in agriculture.

Chemical Reactions Analysis

Synthetic Routes and Cyclopropanation Strategies

The synthesis of this compound and related cyclopropanes often involves catalytic methods to achieve stereochemical control. Key approaches include:

Organophotocatalytic Cyclopropanation

-

α-Bromo-β-ketoesters or α-bromomalonates react with olefins under organophotocatalysis to form cyclopropanes.

-

Conditions : Benzothiazinoquinoxaline photocatalyst (0.5 mol%), LiBF₄ (for malonates), 2,6-lutidine, DCE/TFE (9:1 v/v), 60°C .

-

Mechanism : Radical-initiated cyclopropanation via enolate intermediates, with stereochemical outcomes influenced by solvent and Lewis acids .

Enzymatic Desymmetrization

-

Engineered myoglobin variants catalyze asymmetric cyclopropanation of styrenes with ethyl diazoacetate (EDA):

Functional Group Transformations

The benzamido and ester groups enable targeted modifications:

Ester Hydrolysis

-

The ethyl ester undergoes saponification to form carboxylic acids under basic conditions (e.g., NaOH/EtOH, 60°C). This is critical for generating bioactive derivatives .

Curtius Rearrangement

-

Conversion of the benzamido group to an isocyanate intermediate via acyl azide formation, followed by hydrolysis to yield amines:

Example :

Ring-Opening Reactions

The strained cyclopropane ring participates in selective ring-opening under specific conditions:

Acid-Catalyzed Ring Opening

-

Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AgSbF₆) facilitate ring opening to form diastereomeric alkenes or linear products .

-

Example : AgSbF₆ (10 mol%) in HFIP at 60°C yields 74% ring-opened product .

Thermal Decomposition

-

Heating above 100°C induces retro-cyclopropanation, releasing strained energy and forming substituted alkenes .

Comparative Reaction Performance

Key data from catalytic systems:

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

Benzamido vs. Sulfonamido/Carboxamide Substituents

- Sulfonamido Analogs : Ethyl 2-((N,4-dimethylphenyl)sulfonamido)cyclopropane-1-carboxylate () replaces benzamido with a sulfonamide group (-SO₂NHR), which increases polarity and hydrogen-bonding capacity. These compounds are synthesized via copper-catalyzed cyclopropanation, yielding trans-diastereomers after isomerization .

- Carboxamide Analogs: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () features a carboxamide (-CONEt₂) and 4-methoxyphenoxy group, synthesized with a 23:1 diastereomeric ratio. The phenoxy group introduces steric bulk and electron-donating effects distinct from the target’s difluoromethyl .

Fluorinated vs. Non-Fluorinated Groups

- The target’s difluoromethyl group balances electronegativity and lipophilicity, contrasting with the trifluoroacetamido substituent in (1R,2S)-ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate ().

Pharmacological and Physicochemical Properties

Key Research Findings and Implications

- Neuroprotective Potential: ’s σ receptor ligand demonstrates that cyclopropane carboxylates with heterocyclic substituents (e.g., piperidinylmethyl) can exhibit neuroprotection, suggesting the target compound’s benzamido group may similarly engage receptor-binding pockets .

- Fluorine Impact: The difluoromethyl group in the target compound likely improves pharmacokinetics (e.g., half-life) compared to non-fluorinated analogs, as seen in trifluoroacetamido derivatives () .

- Stereochemical Specificity : The target’s defined (1S,2R) configuration contrasts with diastereomeric mixtures (e.g., ), underscoring the need for enantioselective synthesis to optimize bioactivity .

Preparation Methods

Enzymatic Reactive Resolution and Desymmetrization

- The process starts with a racemic or meso diester precursor, such as dipropyl 2-(difluoromethyl)cyclopropane-1,1-dicarboxylate.

- An esterase enzyme selectively hydrolyzes one ester group in one enantiomer, leading to a monoacid intermediate enriched in the (1S,2R) configuration.

- The unreacted diester undergoes enzymatic desymmetrization to further enhance enantiomeric excess.

- These steps avoid the use of corrosive fluorination reagents and expensive chromatographic separations, improving scalability and yield.

Conversion to Key Intermediates

- The enzymatically obtained monoacid is isolated as a dicyclohexylamine salt to improve handling and stability.

- This intermediate is then converted to (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid via Curtius rearrangement, which introduces the amino functionality with retention of stereochemistry.

- Subsequent hydrolysis and protection/deprotection steps lead to the benzamido-substituted cyclopropane core.

| Step | Reaction Type | Key Intermediate/Compound | Notes |

|---|---|---|---|

| 1 | Enzymatic hydrolysis | (1S,2R)-Monoester acid dicyclohexylamine salt | Enantioselective, avoids racemate separation |

| 2 | Curtius rearrangement | Boc-protected amino acid derivative | Introduces amino group stereospecifically |

| 3 | Hydrolysis and protection steps | Benzamido-substituted cyclopropane intermediate | Prepares for final esterification |

Chemical Synthesis Details

Cyclopropane Ring Formation

- The cyclopropane ring bearing the difluoromethyl group is typically formed via cyclopropanation of alkenes using difluoromethyl-substituted carbenoid reagents or via ring contraction methods.

- Control of stereochemistry is achieved through chiral catalysts or enzymatic resolution as described.

Introduction of the Benzamido Group

- The benzamido substituent is introduced by amidation of the amino-substituted cyclopropane intermediate.

- This can be achieved by reaction with benzoyl chloride or benzoyl anhydride under controlled conditions to ensure regio- and stereoselectivity.

Esterification

- The final ethyl ester is formed by esterification of the carboxylic acid group using ethanol in the presence of acid catalysts or via transesterification methods.

- Purification steps ensure the isolation of the pure stereoisomer.

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Limitations | Yield and Purity |

|---|---|---|---|

| Enzymatic resolution & desymmetrization | High enantiomeric excess, avoids racemate synthesis, mild conditions | Requires specific enzymes, may need optimization | Overall improved yield compared to chemical methods |

| Chemical cyclopropanation + amidation + esterification | Established chemical reactions, flexible substrate scope | May require chiral catalysts or separation steps | Moderate yield, potential for racemic mixtures |

Research Findings and Process Improvements

- The enzymatic method reported in patent US10316338B1 shows significant improvement in the overall yield and enantiomeric purity of the intermediate acids, reducing the need for laborious chromatographic separations.

- Avoidance of corrosive fluorination reagents enhances safety and environmental profile.

- The use of dicyclohexylamine salts improves processability and isolation of intermediates.

- Curtius rearrangement is a key step enabling the introduction of the amino group with retention of stereochemistry, critical for biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate, and what challenges arise during cyclopropanation?

- Methodology : The synthesis typically involves two key steps: (i) cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring, and (ii) introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents like Deoxo-Fluor®. Challenges include controlling stereoselectivity and avoiding side reactions due to the ring strain of cyclopropane. Reaction conditions (temperature, solvent polarity) must be optimized to prevent decomposition .

Q. How is the stereochemical configuration of this compound verified, and what analytical techniques are critical for structural characterization?

- Methodology : X-ray crystallography is the gold standard for confirming absolute stereochemistry. Complementary methods include:

- NMR : NMR distinguishes difluoromethyl environments, while -NOESY confirms spatial relationships between substituents.

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under basic conditions, while the difluoromethyl group enhances metabolic stability. Buffered solutions (pH 4–7) and inert atmospheres (N) are recommended for storage .

Advanced Research Questions

Q. How can reaction yields be improved for the introduction of the difluoromethyl group, and what mechanistic insights explain failed fluorination attempts?

- Methodology : Failed fluorination (e.g., using Deoxo-Fluor®) may result from incomplete conversion to reactive intermediates like acyl fluorides. Alternative routes include:

- Electrophilic fluorination : Use of Selectfluor® or NFSI in aprotic solvents (e.g., DMF).

- Radical pathways : Photocatalytic conditions with fluoroalkyl iodides (e.g., CFHI). Mechanistic studies (EPR, DFT calculations) can identify radical intermediates .

Q. What role does the difluoromethyl group play in modulating biological activity compared to trifluoromethyl or methyl analogs?

- Methodology : Comparative SAR studies with analogs (e.g., trifluoromethyl or methyl derivatives) reveal:

- Electronic effects : Difluoromethyl’s electron-withdrawing nature alters binding affinity to targets (e.g., sigma receptors).

- Metabolic stability : Difluoromethyl resists oxidative metabolism better than methyl groups. Biological assays (e.g., enzyme inhibition, cell viability) quantify these effects .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what strategies mitigate racemization?

- Methodology : Racemization occurs via ring-opening of the cyclopropane under acidic/basic conditions. Mitigation strategies include:

- Low-temperature reactions : Reduces kinetic energy, minimizing ring strain-induced reactivity.

- Protecting groups : Boc protection of the benzamido group prevents unwanted nucleophilic attack .

Q. What computational methods are effective for predicting the conformational flexibility of the cyclopropane ring and its impact on bioactivity?

- Methodology : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ring strain and substituent interactions. Density Functional Theory (DFT) calculates transition states for ring-opening reactions, informing design of rigid analogs with enhanced target selectivity .

Contradictions and Challenges in Current Research

Q. How do discrepancies in reported synthetic yields for similar cyclopropane derivatives inform optimization strategies?

- Analysis : reports a 51% yield for a related 2-(difluoromethyl)cyclopropanecarboxylate, while other routes (e.g., Claisen condensation) achieve higher yields after optimization. Contradictions arise from catalyst choice (e.g., Rh(II) vs. Cu(I)) and solvent effects. Systematic DoE (Design of Experiments) can identify critical parameters (e.g., catalyst loading, solvent polarity) .

Q. Why do some analogs of this compound show unexpected biological off-target effects, and how can selectivity be improved?

- Analysis : Off-target effects (e.g., sigma receptor vs. T-type calcium channel activity) may stem from conformational flexibility. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.